3,3'-Dimethyl-2,2'-bipyridine

Vue d'ensemble

Description

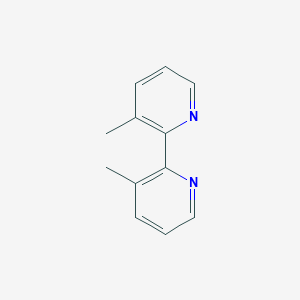

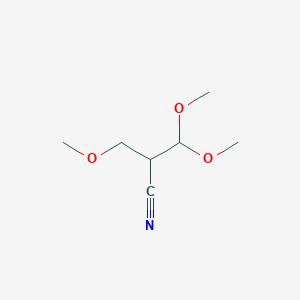

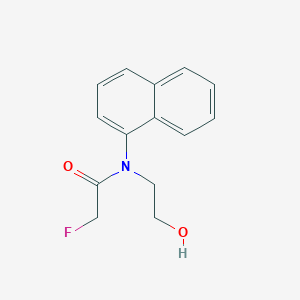

3,3’-Dimethyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine containing two methyl substituents . It is used as a ligand in coordination chemistry and homogeneous catalysis . It is white or colorless .

Synthesis Analysis

A seven-step synthesis of a chiral 2,2’-bipyridinediol ligand with 3,3’-dimethyl substituents was achieved starting from commercially available materials . The key step to prepare the S,S enantiomer of the title ligand with excellent stereoselectivities (i.e., 99% de and >99.5% ee) was the O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide .Molecular Structure Analysis

The molecular formula of 3,3’-Dimethyl-2,2’-bipyridine is C12H12N2 . Its average mass is 184.237 Da and its monoisotopic mass is 184.100052 Da .Chemical Reactions Analysis

The steric strain due to the 3,3’-dimethyl groups was revealed from the structural analysis of the obtained Fe II complex . Asymmetric induction using this chiral 3,3’-dimethyl-(2,2’-bipyridine)-diol ligand was studied in the Mukaiyama aldol and thia-Michael reactions .Physical And Chemical Properties Analysis

3,3’-Dimethyl-2,2’-bipyridine is white or colorless . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Photophysics of Metal Complexes

The influence of 3,3'-dimethyl substituents on the luminescence of 2,2'-bipyridine complexes with metals like rhodium(III) was studied. These studies revealed that both ligand-centered and metal-centered excited states have lower energies in methyl-substituted complexes, impacting their luminescent properties (Nishizawa et al., 1984).

Applications in Solar Cells

Copper(I) complexes with 3,3'-dimethyl-2,2'-bipyridine derivatives were synthesized for use in copper-based dye-sensitized solar cells (DSCs). These studies highlighted the potential of these complexes in renewable energy applications (Constable et al., 2009).

Structural Analysis

The crystal and molecular structures of various metal complexes with 3,3'-dimethyl-2,2'-bipyridine were determined, providing insights into the geometric distortion caused by the methyl groups and their impact on molecular interactions (Baxter et al., 1992).

Catalytic Activity in Carbon Dioxide Reduction

Re(bipy)(CO)3Cl complexes, where bipy includes 4,4'-dimethyl-2,2'-bipyridine, showed improved catalytic activity for the reduction of carbon dioxide to carbon monoxide, indicating their potential in environmental applications (Smieja & Kubiak, 2010).

Synthesis and Applications in Medicine and Catalysis

The synthesis and applications of 3,3'-disubstituted-2,2'-bipyridines in various domains, including medicine and catalysis, were explored. The structural and functional versatility of these compounds underlines their wide-ranging utility in scientific research (Yoo et al., 1997).

Bioconjugation and Luminescence

An efficient synthesis method for 4-functionalized 2,2'-bipyridines bearing various functionalities suitable for bioconjugation was developed. These compounds have applications in luminophoric biolabels, showcasing their importance in biochemical research (Havas et al., 2009).

Propriétés

IUPAC Name |

3-methyl-2-(3-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLWSLKCWDSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Dimethyl-2,2'-bipyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)